molecular formula C25H29NO7 B602266 (E/Z)-Doxepin Glucuronide CAS No. 788790-52-3

(E/Z)-Doxepin Glucuronide

カタログ番号: B602266
CAS番号: 788790-52-3
分子量: 455.51
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E/Z)-Doxepin Glucuronide is a glucuronide conjugate of doxepin, a tricyclic antidepressant. This compound exists in two isomeric forms, E and Z, which refer to the different spatial arrangements of the atoms around the double bond. Glucuronidation is a common metabolic pathway that enhances the solubility of compounds, facilitating their excretion from the body.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (E/Z)-Doxepin Glucuronide typically involves the glucuronidation of doxepin. This process can be achieved through chemical or enzymatic methods. One common chemical method involves the use of trichloroacetimidate as a glucuronidation reagent . The reaction conditions often include mild hydrolysis to obtain the desired glucuronide product .

Industrial Production Methods

Industrial production of this compound may involve large-scale enzymatic glucuronidation using UDP-glucuronosyltransferase (UGT) enzymes. These enzymes catalyze the transfer of glucuronic acid from UDP-glucuronic acid to doxepin, forming the glucuronide conjugate .

化学反応の分析

Types of Reactions

(E/Z)-Doxepin Glucuronide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield oxidized metabolites, while reduction may produce reduced forms of the compound .

科学的研究の応用

Pharmacokinetics and Metabolism

Doxepin is extensively metabolized in the liver, primarily through the cytochrome P450 enzyme system, particularly CYP2D6 and CYP2C19. The glucuronidation process results in the formation of (E/Z)-doxepin glucuronide, which is crucial for the elimination of doxepin from the body. Approximately 55-87% of administered doxepin is converted to its glucuronide conjugates, which are excreted primarily via urine .

Table 1: Metabolic Pathways of Doxepin

MetaboliteEnzyme InvolvedRoute of Excretion
DoxepinCYP2D6, CYP2C19Urine
N-desmethyldoxepinCYP2D6Urine
This compoundUGT2B7, UGT2B4Urine

A. Treatment of Insomnia

This compound plays a critical role in the sedative effects of doxepin. Clinical studies have shown that low doses of doxepin (1-3 mg) effectively improve sleep maintenance and reduce wake time after sleep onset in patients with chronic insomnia . The efficacy of this compound in enhancing sleep quality has been supported by polysomnographic data demonstrating significant improvements in total sleep time and sleep efficiency .

B. Depression and Anxiety Disorders

As a metabolite of doxepin, this compound may contribute to the antidepressant effects observed in patients with major depressive disorder and anxiety disorders. Doxepin's mechanism involves antagonism at histamine H1 receptors and serotonin receptors, which are believed to mediate its anxiolytic effects .

Safety and Side Effects

The safety profile of doxepin and its metabolites, including this compound, has been extensively studied. Adverse effects commonly associated with doxepin include dry mouth, dizziness, and sedation . Importantly, studies indicate that low doses minimize next-day residual sedation compared to higher doses .

Table 2: Common Side Effects of Doxepin

Side EffectIncidence Rate (%)
Dry Mouth71
Dizziness21
Increased Appetite21

Case Studies and Clinical Trials

Several clinical trials have evaluated the efficacy and safety of doxepin in various populations:

  • A study involving elderly patients with chronic insomnia demonstrated significant improvements in sleep quality with nightly doses of 1 mg and 3 mg over 12 weeks .
  • Another trial assessed the pharmacokinetics of doxepin in individuals with different CYP2D6 genotypes, highlighting the impact of genetic variability on drug metabolism and efficacy .

作用機序

The mechanism of action of (E/Z)-Doxepin Glucuronide involves its role as a metabolite of doxepin. Doxepin exerts its effects by inhibiting the reuptake of norepinephrine and serotonin, increasing their levels in the synaptic cleft. The glucuronide conjugate is formed to enhance the solubility and excretion of doxepin, facilitating its removal from the body .

類似化合物との比較

Similar Compounds

Similar compounds to (E/Z)-Doxepin Glucuronide include other glucuronide conjugates of tricyclic antidepressants, such as:

  • Amitriptyline Glucuronide
  • Imipramine Glucuronide
  • Nortriptyline Glucuronide

Uniqueness

This compound is unique due to its specific structural arrangement and the presence of both E and Z isomers. This dual isomerism can influence its stability, reactivity, and biological activity, distinguishing it from other glucuronide conjugates .

特性

CAS番号

788790-52-3

分子式

C25H29NO7

分子量

455.51

純度

> 95%

数量

Milligrams-Grams

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。